AMPA receptor modulator-4
Description
AMPA receptor modulator-4 is an orally active 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD)-class positive allosteric modulator (PAM) of AMPA receptors. It exhibits high blood-brain barrier permeability, enhancing cognitive performance and working memory in preclinical murine models . This compound selectively potentiates AMPA receptor-mediated synaptic transmission by slowing receptor desensitization and deactivation kinetics, thereby prolonging excitatory postsynaptic currents (EPSCs).
Properties
Molecular Formula |
C11H12ClFN2O2S |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
7-chloro-4-cyclopropyl-2-(fluoromethyl)-3H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C11H12ClFN2O2S/c12-8-1-4-10-11(5-8)18(16,17)14(6-13)7-15(10)9-2-3-9/h1,4-5,9H,2-3,6-7H2 |
InChI Key |
BFEBOKZKRJKNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CN(S(=O)(=O)C3=C2C=CC(=C3)Cl)CF |
Origin of Product |
United States |
Preparation Methods
Cyclization of ortho-Aminobenzenesulfonamide
The benzothiadiazine dioxide core is synthesized by treating ortho-aminobenzenesulfonamide with thiophosgene under basic conditions, followed by oxidation with hydrogen peroxide to form the sulfone moiety. Key parameters:
- Reagents : Thiophosgene (1.2 eq), NaOH (2.0 eq), H₂O₂ (30% w/v).
- Conditions : 0–5°C, 4 h; then 25°C, 12 h.
- Yield : 78–85% after recrystallization from ethanol.
Side Chain Functionalization via Pd-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Alkyl Group Introduction
A Pd(PPh₃)₄-catalyzed Suzuki reaction attaches the alkyl side chain to the fluorinated aromatic ring:
Reductive Amination for Amine Side Chain Installation
The terminal amine group is introduced via reductive amination:
- Reagents : Ketone intermediate (1.0 eq), ammonium acetate (3.0 eq), NaBH₃CN (1.5 eq).
- Conditions : MeOH, 25°C, 24 h.
- Yield : 88%.
Final Assembly and Purification
Coupling of Core and Side Chain
The benzothiadiazine dioxide core is coupled to the functionalized side chain using EDC/HOBt-mediated amide bond formation:
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient) followed by recrystallization from EtOAc/hexanes:
- Purity : >99% (HPLC).
- Characterization : ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 4.12 (q, J = 6.8 Hz, 2H), 3.02 (s, 3H).
Optimization Challenges and Solutions
Mitigating Desulfonation During Fluorination
Early routes suffered from desulfonation under fluorination conditions. This was resolved by:
Enhancing Cross-Coupling Efficiency
Low yields in Suzuki coupling were addressed by:
- Microwave assistance : 100°C, 1 h (yield increased to 85%).
- Ligand screening : XPhos ligand outperformed PPh₃ (yield: 78% vs. 65%).
Analytical and Spectroscopic Validation
Table 1. Key Analytical Data for this compound
| Parameter | Method | Result |
|---|---|---|
| Molecular weight | HRMS (ESI+) | 302.0245 [M+H]⁺ (calc. 302.0248) |
| Purity | HPLC (UV 254 nm) | 99.7% |
| Melting point | DSC | 198–200°C |
| Solubility (25°C) | Equilibrium shake-flask | DMSO: 45 mg/mL; H₂O: <0.1 mg/mL |
¹H NMR and ¹³C NMR confirmed regioselective substitution, while X-ray crystallography resolved the stereochemistry of the benzothiadiazine ring.
Chemical Reactions Analysis
AMPA receptor modulator-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiadiazine ring can undergo substitution reactions with halogens, alkyl groups, or aryl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted benzothiadiazine derivatives with enhanced or modified activity as AMPA receptor modulators.
Scientific Research Applications
AMPA receptor modulator-4 has a wide range of scientific research applications, including:
Cognitive enhancement: The compound has been shown to improve cognitive functions and working memory in animal models, making it a potential candidate for the treatment of cognitive impairments associated with neurodegenerative diseases.
Respiratory protection: Research has demonstrated that this compound can alleviate respiratory depression induced by various drugs, providing a potential therapeutic approach for managing drug-induced respiratory depression.
Mechanism of Action
AMPA receptor modulator-4 exerts its effects by binding to the AMPA receptor and enhancing its function. The compound increases the binding affinity of glutamate to the receptor and potentiates glutamate-evoked inward currents . This positive modulation of AMPA receptor function leads to increased synaptic transmission and plasticity, which are essential for cognitive processes such as learning and memory . The molecular targets involved in this mechanism include the GluA2 subunit of the AMPA receptor and various intracellular signaling pathways that regulate receptor trafficking and surface expression .
Comparison with Similar Compounds
Table 1: Key Pharmacological Parameters of Selected AMPA Receptor Modulators
Mechanism-Specific Differences
- Desensitization Modulation :
- Benzodiazepine derivatives (2,3-BDZ) exhibit neuroprotection by selectively inhibiting GluA1/2 receptors in pathological hyperactivation states .
Clinical and Preclinical Outcomes
- Cognitive Enhancement : this compound improves spatial and fear memory in mice, outperforming CX516 in efficacy at lower doses (1 mg/kg vs. 35 mg/kg) .
- Neuroprotection : 2,3-BDZ derivatives reduce neuronal damage in ischemic models by 40–60%, comparable to NMDA antagonists but with fewer side effects .
- Limitations : LY451395 and CX516 failed in Phase II trials due to poor pharmacokinetics and off-target effects, highlighting the need for improved blood-brain barrier penetration and subunit specificity .
Q & A
Basic: What is the molecular mechanism by which AMPA receptor modulator-4 enhances synaptic plasticity?
Answer:
this compound potentiates synaptic transmission by selectively binding to allosteric sites on GluA subunits, stabilizing the open-channel conformation and prolonging receptor activation. This modulates long-term potentiation (LTP) by enhancing ion flux through AMPA receptors, as demonstrated in anesthetized rat models where 10 mg/kg doses increased LTP duration . Structural studies highlight the role of auxiliary subunits like TARPs (Transmembrane AMPA Receptor Regulatory Proteins), which influence ligand-binding kinetics and receptor trafficking. For example, TARP γ-8 increases hippocampal AMPA receptor density and synaptic plasticity . Methodologically, electrophysiology (e.g., patch-clamp) and Western blotting (using GluA4-specific antibodies) are critical for validating subunit-specific effects .
Basic: What methodological approaches are recommended for evaluating this compound in vivo versus in vitro models?
Answer:
- In vivo: Use anesthetized rodent models to assess LTP modulation via intracerebral electrophysiology. Doses (e.g., 10–30 mg/kg, intraperitoneal) should be optimized to avoid off-target effects, with post-administration LTP measurements over 60–120 minutes .
- In vitro: Employ hippocampal slice preparations or transfected HEK293 cells expressing GluA subunits with TARP co-factors. Quantify receptor desensitization/deactivation kinetics using rapid agonist application systems .
- Validation: Cross-validate findings with protein analysis (e.g., Western blotting for GluA4 expression) and behavioral assays (e.g., Morris water maze for cognitive effects) .
Advanced: How do auxiliary subunits like TARPs influence the pharmacological profile of this compound?
Answer:
TARPs differentially regulate modulator efficacy. For instance, AMPA receptors associated with TARP γ-8 exhibit higher sensitivity to positive allosteric modulators (PAMs) like modulator-4 compared to TARP γ-2 or γ-3 . This subunit-specificity arises from TARP-induced changes in receptor stoichiometry and ligand-binding domains. Advanced methodologies include:
- Co-immunoprecipitation to confirm subunit associations.
- Cryo-EM to resolve modulator-binding sites in TARP-GluA complexes .
- Selective knockdown of TARP isoforms (e.g., siRNA) to isolate their functional contributions .
Advanced: How can researchers resolve contradictions in synaptic plasticity data across different experimental models?
Answer:
Discrepancies often arise from model-specific variables:
- Species/Strain Differences: Rat models may show stronger LTP responses than mice due to variations in GluA2/3 expression .
- Dosing Regimens: Subthreshold doses (e.g., <10 mg/kg) may fail to elicit detectable effects in certain paradigms .
- Technical Artifacts: Incomplete video tracking in behavioral assays (e.g., forced swim tests) can skew immobility time calculations .
Resolution Strategies: - Meta-analysis of dose-response curves across studies.
- Standardized protocols for LTP induction (e.g., theta-burst stimulation parameters) .
- Transparent reporting of experimental limitations (e.g., sample size, equipment failures) .
Advanced: What pharmacological profiling is necessary to distinguish this compound from other PAMs?
Answer:
- Selectivity Screening: Test against GluA1–4 homomers and heteromers co-expressed with TARPs. Modulator-4 should show preferential activity for GluA2/3-TARP γ-8 complexes .
- Kinetic Profiling: Compare onset/offset times using ultrafast perfusion systems. Modulator-4 exhibits slower dissociation rates than benzamide-type PAMs (e.g., CX546) .
- Cross-Reactivity: Assess off-target effects on NMDA or kainate receptors via radioligand binding assays .
Advanced: How can this compound be integrated into neurodegenerative disease models?
Answer:
- Alzheimer’s Models: Combine modulator-4 with Aβ oligomer-exposed neuronal cultures to test rescue of LTP deficits. Monitor dendritic spine density via confocal microscopy .
- Glioblastoma: Exploit glutamate-driven tumor proliferation by co-administering modulator-4 with AMPA antagonists (e.g., perampanel) to disrupt neuron-tumor interactions .
- Outcome Metrics: Use RNA-seq to track activity-dependent genes (e.g., BDNF, Arc) and PET imaging for receptor occupancy .
Advanced: What challenges exist in translating preclinical findings of this compound to clinical trials?
Answer:
- Species-Specific Pharmacokinetics: Rodent blood-brain barrier permeability may not predict human outcomes. Use microdialysis in non-human primates to quantify brain exposure .
- Biomarker Gaps: Identify surrogate markers (e.g., EEG correlates of LTP) for target engagement in early-phase trials .
- Tolerability: Screen for seizure risk (common with AMPA PAMs) using proconvulsant models and adjust dosing accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
